molecular formula C10H11ClO3 B180902 2-(4-Chloro-3-methylphenoxy)propanoic acid CAS No. 777-54-8

2-(4-Chloro-3-methylphenoxy)propanoic acid

Cat. No.: B180902
CAS No.: 777-54-8
M. Wt: 214.64 g/mol
InChI Key: DRKJHOSTQZAYFT-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

It is known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific cellular context.

Molecular Mechanism

It is known that it can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 2-(4-Chloro-3-methylphenoxy)propanoic acid can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can vary depending on the specific experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels

Transport and Distribution

This compound can be transported and distributed within cells and tissues This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylphenoxy)propanoic acid typically involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its effects on plant growth and development, particularly in weed control.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.

    Industry: Widely used in the formulation of herbicides and plant growth regulators

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)propanoic acid
  • 2-(4-Chloro-2-tolyloxy)propionic acid
  • 2-(4-Chlorophenoxy)-2-methylpropionic acid

Comparison: 2-(4-Chloro-3-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct herbicidal properties and is more effective in controlling certain types of broadleaf weeds .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKJHOSTQZAYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998915
Record name 2-(4-Chloro-3-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-54-8
Record name Propionic acid, 2-((4-chloro-m-tolyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chloro-3-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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